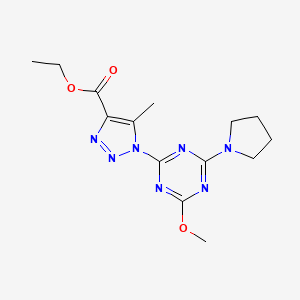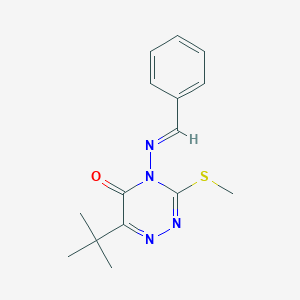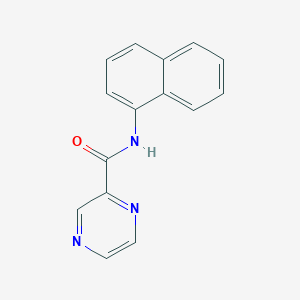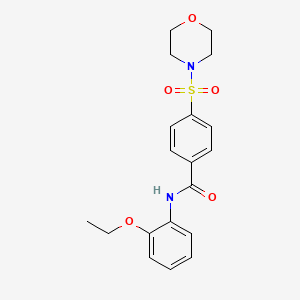![molecular formula C21H22N4O3 B5592083 3-(4-{[3-(3-甲氧基苯基)-1H-吡唑-5-基]甲酰}-1-哌嗪基)苯酚](/img/structure/B5592083.png)
3-(4-{[3-(3-甲氧基苯基)-1H-吡唑-5-基]甲酰}-1-哌嗪基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol" falls within a class of organic molecules that feature elements such as a methoxyphenyl group, a pyrazolyl group, and a piperazinyl group. These functionalities are common in various research contexts due to their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step reactions, including acylation, arylation, and coupling reactions. For example, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride was achieved through ferulic acid acetylation, followed by reaction with piperazine to obtain the target product with a yield of over 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Molecular structure and spectroscopic data of related compounds are obtained using computational methods like DFT (B3LYP) with basis set calculations. This allows for the optimization of molecular geometry, assignment of vibrational spectra, and calculation of molecular parameters such as bond lengths and angles. Molecular docking results can predict biological effects (A. Viji et al., 2020).
Chemical Reactions and Properties
Chemical properties of related compounds can be analyzed through their reactivity patterns, such as their ability to form hydrogen-bonded chains in crystalline structures or undergo addition-rearrangement reactions. These properties are influenced by the compound's functional groups and overall molecular structure (Jorge Trilleras et al., 2005).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting points, and crystalline structure, can be deduced from studies on similar molecules. For instance, hydrogen-bonded chains contribute to the stability and crystalline structure of related compounds (Jorge Trilleras et al., 2005).
Chemical Properties Analysis
Chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for undergoing specific types of chemical reactions, are critical for understanding the applications and limitations of these compounds. Detailed computational and experimental analyses provide insights into these aspects (A. Viji et al., 2020).
科学研究应用
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of related compounds have been studied using Density Functional Theory (DFT), revealing insights into bond lengths, angles, and intramolecular charge transfers. These studies are crucial for understanding the interactions and potential applications of similar compounds in scientific research (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Efficient Synthesis of PPARpan Agonists
Research has shown efficient synthesis methods for compounds with similar structures, highlighting their potential as PPARpan agonists. This work includes regioselective bond formation and introduction of specific chemical groups, demonstrating the compound's relevance in scientific research applications (Jiasheng Guo, G. A. Erickson, Russ N. Fitzgerald, R. Matsuoka, Stephen W. Rafferty, M. Sharp, B. R. Sickles, J. Wisowaty, 2006).
Synthesis of Key Intermediates
The synthesis of key intermediates like 4-[4-(4-Aminophenyl)piperazin-1-yl]phenol, essential for the production of drugs like posaconazole, illustrates the chemical's significance in the development of pharmaceuticals. This research provides a foundation for synthesizing similar compounds for various scientific applications (Wang Xu-heng, 2013).
Annular Tautomerism Studies
The study of annular tautomerism in NH-pyrazoles provides insights into the structural dynamics and interactions of similar compounds. Understanding these tautomeric forms is crucial for their application in scientific research, particularly in designing compounds with specific properties (P. Cornago, P. Cabildo, R. Claramunt, L. Bouissane, E. Pinilla, M. Torres, J. Elguero, 2009).
Hydrogen-bonded Chain Studies
Research on compounds like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone has provided valuable insights into hydrogen-bonded chains, crucial for understanding the molecular assembly and potential applications in nanotechnology and materials science (Jorge Trilleras, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[4-(3-hydroxyphenyl)piperazin-1-yl]-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-18-7-2-4-15(12-18)19-14-20(23-22-19)21(27)25-10-8-24(9-11-25)16-5-3-6-17(26)13-16/h2-7,12-14,26H,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKPZVXBEVLFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-({2-[5-(acetylamino)-2-methylphenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)phenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)

![2,6-difluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5592023.png)
![1-(4-methylbenzyl)-5-[(4-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5592024.png)
![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

![2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5592035.png)



